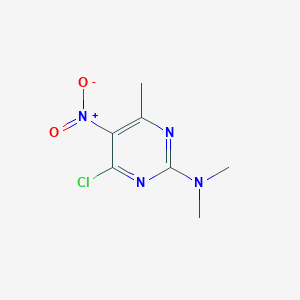
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN4O2 It is a derivative of pyrimidine, characterized by the presence of dimethylamino, chloro, methyl, and nitro substituents on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 2-dimethylamino-4-chloro-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-dimethylamino-4-chloro-6-methyl-5-aminopyrimidine.
Oxidation: Formation of 2-dimethylamino-4-chloro-6-carboxyl-5-nitropyrimidine.
科学研究应用
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of the nitro group allows for potential redox reactions, which can further influence its biological activity.
相似化合物的比较
Similar Compounds
2-Dimethylamino-4-chloro-6-methylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Dimethylamino-4-chloro-5-nitropyrimidine: Lacks the methyl group, which can affect its steric and electronic properties.
2-Dimethylamino-4-methyl-5-nitropyrimidine: Lacks the chloro group, altering its reactivity towards nucleophiles.
Uniqueness
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
属性
分子式 |
C7H9ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
4-chloro-N,N,6-trimethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C7H9ClN4O2/c1-4-5(12(13)14)6(8)10-7(9-4)11(2)3/h1-3H3 |
InChI 键 |
WIDOTKANHKUKPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N(C)C)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















